2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
Overview
Description
2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile is an organic compound with the molecular formula C15H16N2O. It is classified as an alkylbenzene and is known for its unique structural features, including a formyl group and two nitrile groups attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile typically involves multi-step organic reactionsThe formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro compounds, halogenated benzene derivatives
Scientific Research Applications
2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile involves its interaction with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the formyl group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-propyl benzodithioate: Similar in having a nitrile group but differs in the presence of a dithioate group.
2,2’-Azobis(2-methylpropionitrile): Contains nitrile groups but is used primarily as a radical initiator in polymerization reactions
Uniqueness
2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile is unique due to its combination of formyl and nitrile groups attached to a benzene ring, which imparts distinct chemical properties and reactivity patterns compared to other similar compounds .
Biological Activity
The compound 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile is a nitrile derivative that has garnered interest due to its potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the nitrile group and the introduction of the formyl group on the aromatic ring. The specific synthetic pathway may vary based on the desired purity and yield.
Antifungal Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives with similar structural motifs have shown activity against various Candida species. The minimum inhibitory concentration (MIC) values for these compounds are comparable to established antifungal agents like fluconazole and ketoconazole.
Table 1: Antifungal Activity of Related Compounds
Compound | Target Organism | MIC (μg/mL) | Reference |
---|---|---|---|
Compound A | Candida albicans | 4.75 | |
Compound B | Candida parapsilosis | 1.23 | |
Compound C | Candida krusei | 8.00 |
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cell lines, including NIH/3T3 fibroblasts. The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds related to this compound demonstrated selective cytotoxicity, suggesting a favorable therapeutic window.
Table 2: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Compound A | NIH/3T3 | 148.26 | |
Compound B | NIH/3T3 | 187.66 | |
Doxorubicin | NIH/3T3 | >1000 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, some derivatives have been identified as inhibitors of Casein Kinase 2 alpha (CK2a), a protein kinase involved in cell proliferation and survival pathways. Inhibition of CK2a can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies
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Antifungal Efficacy : A study evaluated the antifungal activity of related compounds against clinical isolates of Candida. Results showed that compounds with similar structural features had significant antifungal effects, particularly against C. parapsilosis, indicating potential for therapeutic use in fungal infections.
- Reference : Research indicated that certain modifications in the molecular structure significantly enhance antifungal potency, highlighting the importance of structure-activity relationships (SAR) in drug design.
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Cancer Treatment : Another investigation focused on the anticancer properties of CK2a inhibitors derived from similar compounds. These studies demonstrated that specific derivatives could effectively reduce cell viability in various cancer cell lines while sparing normal cells.
- Reference : The cytotoxic profile suggested that these compounds could be developed into viable cancer therapeutics with minimal side effects.
Properties
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-14(2,9-16)12-5-11(8-18)6-13(7-12)15(3,4)10-17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASENLPBGAFMFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C=O)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467741 | |
Record name | AGN-PC-00AHWP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120511-89-9 | |
Record name | AGN-PC-00AHWP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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